REACTION_CXSMILES
|
[C:1]([S-:9])(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+]>O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[C:1]([S:9][S:9][C:1](=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,3.4.5.6|
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Name
|
|
Quantity
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350 mL
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=S)[S-].[Na+]
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
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32.93 g
|
Type
|
catalyst
|
Smiles
|
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=S)[S-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped with a magnetic stir bar
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Type
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FILTRATION
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Details
|
The red precipitate was filtered
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Type
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WASH
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Details
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washed with deionized water until the washings
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Type
|
CUSTOM
|
Details
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The solid was dried in vacuum at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the product was recrystallized from ethanol
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Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)(=S)SSC(C1=CC=CC=C1)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |